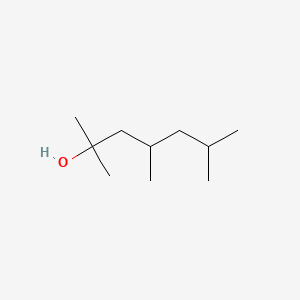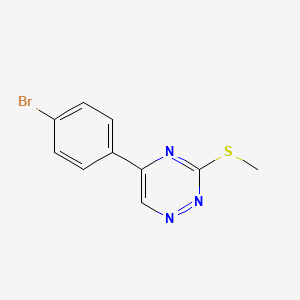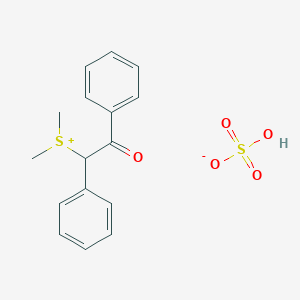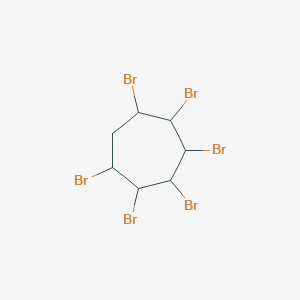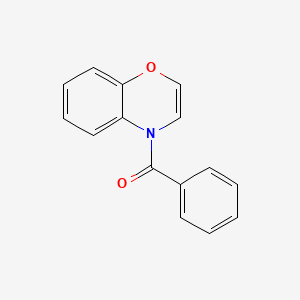![molecular formula C18H18 B14481610 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene CAS No. 64637-62-3](/img/structure/B14481610.png)
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene is a complex organic compound characterized by its unique dispiro structure. This compound features a phenyl group attached to a dispiro system, which consists of two spiro-connected rings. The presence of multiple rings and double bonds within its structure makes it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the spiro rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dispiro systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
10-Azatricyclo[6.3.1.0~2,7~]dodeca-2,4,6-triene: Another complex polycyclic compound with a different ring structure.
Tetracyclo[6.2.1.1~3,6~.0~2,7~]dodeca-2(7),4,9-triene: Features a tetracyclic system with unique chemical properties.
Uniqueness
7-Phenyldispiro[224~6~2~3~]dodeca-4,7,11-triene is unique due to its dispiro structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64637-62-3 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
10-phenyldispiro[2.2.46.23]dodeca-4,9,11-triene |
InChI |
InChI=1S/C18H18/c1-2-5-15(6-3-1)16-7-4-8-18(16)13-11-17(9-10-17)12-14-18/h1-3,5-7,11-14H,4,8-10H2 |
Clave InChI |
OVAAJPIDGMRTQK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C=CC3(CC3)C=C2)C(=C1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


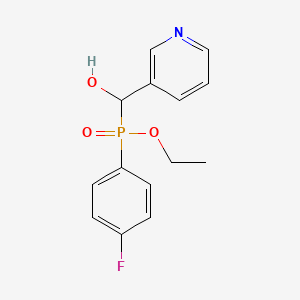
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
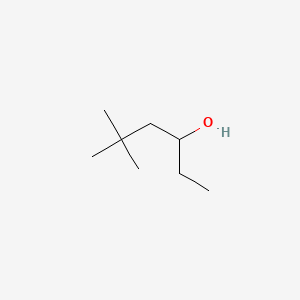

![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

